molecular formula C9H12BrN3O3 B14917639 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide

Cat. No.: B14917639
M. Wt: 290.11 g/mol
InChI Key: GMPABCNZNPEXFQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide typically involves the following steps:

    Bromination: The starting material, a pyrimidine derivative, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Acylation: The brominated intermediate is then subjected to acylation with propylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or alkoxides in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with LiAlH4 would yield a reduced pyrimidine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to pyrimidine metabolism.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in pyrimidine metabolism, leading to therapeutic effects.

    DNA/RNA Interaction: It may interact with nucleic acids, affecting their function and stability.

    Signal Transduction Pathways: The compound may modulate specific signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide
  • 2-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide
  • 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide

Uniqueness

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H12BrN3O3

Molecular Weight

290.11 g/mol

IUPAC Name

2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-propylacetamide

InChI

InChI=1S/C9H12BrN3O3/c1-2-3-11-7(14)5-13-4-6(10)8(15)12-9(13)16/h4H,2-3,5H2,1H3,(H,11,14)(H,12,15,16)

InChI Key

GMPABCNZNPEXFQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C=C(C(=O)NC1=O)Br

Origin of Product

United States

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